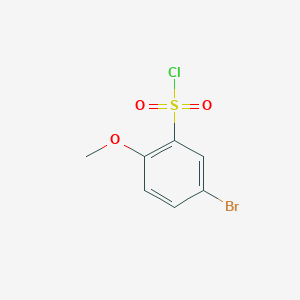

5-Bromo-2-methoxybenzenesulfonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 5-bromo-2-methoxybenzenesulfonyl chloride has been explored through various reactions. For instance, compounds with similar structures have been synthesized by reactions involving benzenesulfonic acid in the presence of hydrogen peroxide, showcasing a method for creating complex bismuth compounds with bromo and methoxy substituents (Sharutin & Sharutina, 2016). Additionally, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides through the reaction of 4-bromobenzenesulfonyl chloride with different electrophiles demonstrates the compound's utility in creating biologically active sulfonamides (Riaz, 2020).

Molecular Structure Analysis

Vibrational spectroscopic studies and computational methods have provided insights into the molecular structure of compounds similar to this compound. These studies focus on sulfonyl chloride derivatives, analyzing their molecular geometry, HOMO-LUMO energy gap, and non-linear optical (NLO) properties, highlighting the electronic structure and charge transfer interactions within these molecules (Nagarajan & Krishnakumar, 2018).

Chemical Reactions and Properties

The chemical reactivity of bromo-substituted benzenesulfonyl chlorides with heteroarenes under Pd-catalyzed conditions has been investigated, revealing the potential for regioselective arylations without affecting the bromo substituents. This research demonstrates the compound's versatility in synthesizing bi(hetero)aryl structures with intact bromo groups, allowing for further chemical transformations (Skhiri et al., 2015).

Physical Properties Analysis

Research on related compounds, such as lanthanide complexes with bromo and methoxy substituents, has shed light on the physical properties, including crystal structures, thermodynamic properties, and luminescence behaviors. These studies illustrate the structural diversity and potential applications of these compounds in materials science (Wu et al., 2018).

Chemical Properties Analysis

The carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes, facilitated by nickel catalysis, highlights the chemical properties of bromo-substituted benzenesulfonyl chlorides. This method provides access to a range of substituted thiochromenones, showcasing the compound's utility in synthesizing sulfur-containing heterocycles (Wang et al., 2021).

Scientific Research Applications

Versatile Sulfonating Agent

5-Bromo-2-methoxybenzenesulfonyl chloride is recognized for its role as a versatile sulfonating agent. It's utilized in the preparation of sulfonamides and serves as an N-protecting group in various chemical syntheses. This compound, also known as p-Anisolesulfonyl Chloride, is solid at room temperature and soluble in several organic solvents. It must be handled with care due to its corrosive nature and potential to cause tears (Raheja & Johnson, 2001).

Enzyme Inhibition Studies

A series of compounds synthesized from this compound derivatives have been evaluated for their potential in enzyme inhibition. These compounds have shown significant inhibitory effects against acetylcholinesterase (AChE) and α-glucosidase, enzymes crucial in biological processes. Their activity was further substantiated by in silico studies, highlighting the compound's relevance in biochemical research (Riaz, 2020).

Photodynamic Therapy for Cancer Treatment

This compound derivatives have been utilized in the synthesis of zinc phthalocyanine, a compound with significant potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and a high singlet oxygen quantum yield, crucial for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Studies in Cyclodextrin Systems

The compound has been studied in mixed cyclodextrin systems, specifically in the kinetics of hydrolysis of similar compounds like 4-methoxybenzenesulfonyl chloride. These studies provide insights into the interactions between cyclodextrins and surfactants, which are important for understanding the behavior of these systems in various applications, including pharmaceuticals (García‐Río, Méndez, Paleo, & Sardina, 2007).

Synthesis of Functional Polymers

The compound is also instrumental in synthesizing functional polymers. It has been used in creating novel polymers like 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols. These polymers have unique absorption properties and have potential applications in various industrial processes (Xi, Basset, & Vogl, 1984).

Safety and Hazards

5-Bromo-2-methoxybenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name |

5-bromo-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBNNRUQYYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334224 | |

| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23095-05-8 | |

| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.